REACTION_CXSMILES
|
B.C1COCC1.[N+:7](/[CH:10]=[CH:11]/[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-])=[O:8].[BH4-].[Na+].Cl>O.C1COCC1>[C:12]1([CH2:11][CH2:10][NH:7][OH:8])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
3.3 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.1 mmol
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])\C=C\C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 4 hr at 65° C
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
after the addition of 15% NaOH aqueous solution and NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
CUSTOM
|
Details
|
by flush column chromatography (chloroform:methanol=1:0→10:1)
|
Type
|
CUSTOM
|
Details
|
to obtain the objective substance (62.7 mg, 43%) as white crystals
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |